(E)-4-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid
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Description
(E)-4-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a useful research compound. Its molecular formula is C20H16N2O5S2 and its molecular weight is 428.48. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (E)-4-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form 5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetohydrazide, which is then cyclized with acetic anhydride to form (E)-4-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid.
Starting Materials
4-methoxybenzaldehyde, thiosemicarbazide, acetic anhydride, benzoic acid, acetic acid, sodium acetate, sulfuric acid, sodium hydroxide, ethanol, wate
Reaction
Step 1: Dissolve 4-methoxybenzaldehyde (1.0 g, 7.5 mmol) and thiosemicarbazide (0.9 g, 7.5 mmol) in ethanol (20 mL) and add a few drops of sulfuric acid. Heat the mixture under reflux for 2 hours., Step 2: Cool the reaction mixture to room temperature and filter the solid product. Wash the solid with ethanol and dry under vacuum to obtain 5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetohydrazide (1.5 g, 70%) as a yellow solid., Step 3: Dissolve 5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetohydrazide (1.0 g, 3.5 mmol) in acetic anhydride (10 mL) and add a few drops of sulfuric acid. Heat the mixture under reflux for 2 hours., Step 4: Cool the reaction mixture to room temperature and add water (20 mL). Neutralize the mixture with sodium hydroxide and filter the solid product. Wash the solid with water and dry under vacuum to obtain (E)-4-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid (0.8 g, 60%) as a yellow solid., Step 5: Recrystallize the product from acetic acid and sodium acetate to obtain pure (E)-4-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid as a yellow solid.
properties
IUPAC Name |
4-[[2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S2/c1-27-15-8-2-12(3-9-15)10-16-18(24)22(20(28)29-16)11-17(23)21-14-6-4-13(5-7-14)19(25)26/h2-10H,11H2,1H3,(H,21,23)(H,25,26)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATICKXDPKTGSN-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid |
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